N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid
Description
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6.C12H23N/c1-18(2,3)25-15(20)11-7-10-14(16(21)22)19-17(23)24-12-13-8-5-4-6-9-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,21,22);11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOMDXINFGAENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid typically involves multiple steps. One common method includes the protection of lysine with a benzyloxycarbonyl (Cbz) group and a tert-butoxycarbonyl (Boc) group. The protected lysine is then reacted with dicyclohexylamine to form the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar protection and deprotection strategies. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the amine and ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including neuroprotective effects.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-Cyclohexylcyclohexanamine
N-Cyclohexylcyclohexanamine (CAS: 102922-72-5) is a secondary amine featuring two cyclohexyl groups attached to a nitrogen atom. It is frequently utilized as a counterion in salt forms of bioactive molecules, such as in the dicyclohexylamine salt of Nα-benzyloxycarbonyl-6-hydroxy-L-norleucine . Its structural rigidity and lipophilic nature make it suitable for stabilizing crystalline complexes in pharmaceutical intermediates.
6-[(2-Methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic Acid
This compound (CAS: 1166394-95-1) is a hexanoic acid derivative with two key functional groups:
- 6-[(2-Methylpropan-2-yl)oxy]-6-oxo : A tert-butyl ester group at position 6, which enhances solubility in organic solvents and provides acid-labile protection.
- 2-(Phenylmethoxycarbonylamino): A benzyloxycarbonyl (Cbz) group at position 2, protecting the amine functionality during synthetic processes . The molecule serves as an intermediate in peptide synthesis and enzyme inhibitor development.
Comparison with Structural Analogs
N-Cyclohexylcyclohexanamine vs. Similar Amines
Key Differences :
6-[(2-Methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic Acid vs. Hexanoic Acid Derivatives
Key Differences :
N-Cyclohexylcyclohexanamine
6-[(2-Methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic Acid
- Synthesis: Esterification: Introduction of tert-butyl ester via reaction with tert-butanol and a coupling agent (e.g., DCC) . Amine Protection: Cbz group added using benzyl chloroformate .
- Stability : The tert-butyl ester is stable in basic conditions but hydrolyzes rapidly in acidic media, enabling selective deprotection .
Biological Activity
N-cyclohexylcyclohexanamine; 6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid is a complex organic compound with significant implications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural composition that includes cyclohexane groups, a phenolic component, and a protected amino acid moiety. Its molecular formula is C₁₃H₁₉N₂O₂, with a molecular weight of approximately 225.30 g/mol. It typically appears as a colorless to pale yellow liquid with limited water solubility (approximately 1 g/L at 20°C) .
The primary mechanism of action for N-cyclohexylcyclohexanamine involves its role as a protected amino acid. The presence of the Boc (tert-butyloxycarbonyl) group prevents unwanted reactions during synthesis, allowing the free amino acid to interact with various molecular targets such as enzymes and receptors. This interaction can significantly influence enzyme-substrate dynamics and protein folding .
Antioxidant Properties
Research indicates that N-cyclohexylcyclohexanamine may exhibit antioxidant properties, potentially scavenging free radicals and reactive oxygen species implicated in oxidative stress-related diseases. This suggests a protective role against cellular damage .
Enzyme Interaction
The compound has been studied for its interactions with specific enzymes. For instance, it may bind to certain enzymes, altering their activity and leading to various biological effects. These interactions are crucial for understanding its therapeutic potential .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Applications |
|---|---|---|---|
| Cyclohexylamine | Simple amine structure | Limited biological activity | Used in organic synthesis |
| N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt | Similar cyclohexane structure | Antioxidant properties | Pharmaceutical applications |
| N-cyclohexylcyclohexanamine; 6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid | Complex with phenolic component | Antioxidant, enzyme interaction | Medicinal chemistry |
Case Studies
- Antioxidant Activity : In vitro studies demonstrated that N-cyclohexylcyclohexanamine significantly reduced oxidative stress markers in cellular models, indicating its potential as an antioxidant .
- Enzyme Binding Studies : Binding assays showed that the compound interacts with specific enzymes involved in metabolic pathways, suggesting its utility in drug design targeting these enzymes .
Applications
N-cyclohexylcyclohexanamine has potential applications across various fields:
- Medicinal Chemistry : As a building block for peptide synthesis and other complex organic molecules.
- Pharmaceutical Development : Investigated for therapeutic properties related to oxidative stress and enzyme modulation.
- Organic Synthesis : Utilized in the synthesis of Boc-protected derivatives crucial for various synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
